Cas no 2460754-90-7 (3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride)
3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride
- EN300-26983138
- 3-Methyl-2-(4-methylimidazol-1-yl)butanoic acid;hydrochloride
- 2460754-90-7
-
- MDL: MFCD32702940
- Inchi: 1S/C9H14N2O2.ClH/c1-6(2)8(9(12)13)11-4-7(3)10-5-11;/h4-6,8H,1-3H3,(H,12,13);1H
- InChI Key: GCZPWAMIXQCDMY-UHFFFAOYSA-N
- SMILES: Cl.OC(C(C(C)C)N1C=NC(C)=C1)=O
Computed Properties
- Exact Mass: 218.0822054g/mol
- Monoisotopic Mass: 218.0822054g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 194
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1Ų
3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26983138-0.05g |
3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride |
2460754-90-7 | 93.0% | 0.05g |
$477.0 | 2025-03-20 | |
| Enamine | EN300-26983138-0.1g |
3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride |
2460754-90-7 | 93.0% | 0.1g |
$624.0 | 2025-03-20 | |
| Enamine | EN300-26983138-0.25g |
3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride |
2460754-90-7 | 93.0% | 0.25g |
$891.0 | 2025-03-20 | |
| Enamine | EN300-26983138-0.5g |
3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride |
2460754-90-7 | 93.0% | 0.5g |
$1405.0 | 2025-03-20 | |
| Enamine | EN300-26983138-1.0g |
3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride |
2460754-90-7 | 93.0% | 1.0g |
$1801.0 | 2025-03-20 | |
| Enamine | EN300-26983138-2.5g |
3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride |
2460754-90-7 | 93.0% | 2.5g |
$3530.0 | 2025-03-20 | |
| Enamine | EN300-26983138-5.0g |
3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride |
2460754-90-7 | 93.0% | 5.0g |
$5221.0 | 2025-03-20 | |
| Enamine | EN300-26983138-10.0g |
3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride |
2460754-90-7 | 93.0% | 10.0g |
$7742.0 | 2025-03-20 | |
| Enamine | EN300-26983138-1g |
3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride |
2460754-90-7 | 93% | 1g |
$1801.0 | 2023-09-11 | |
| Enamine | EN300-26983138-5g |
3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride |
2460754-90-7 | 93% | 5g |
$5221.0 | 2023-09-11 |
3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on 3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride
Introduction to 3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride (CAS No. 2460754-90-7) in Modern Chemical and Pharmaceutical Research
The compound 3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride, identified by its CAS number 2460754-90-7, represents a significant advancement in the field of medicinal chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework that combines an imidazole moiety with a butanoic acid backbone, has garnered considerable attention for its potential applications in drug discovery and therapeutic development. The presence of the 4-methyl-1H-imidazol-1-yl substituent not only enhances the compound's molecular complexity but also opens up diverse avenues for functionalization, making it a valuable scaffold for synthetic chemists and pharmacologists.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating imidazole rings, due to their inherent biological activity and versatility. The imidazole core in 3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride is known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory effects. This has prompted researchers to investigate its derivatives as candidates for novel therapeutic agents. The hydrochloride salt form of this compound not only improves its solubility in aqueous media but also enhances its stability, making it more suitable for various biochemical assays and clinical trials.
One of the most compelling aspects of 3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride is its potential role as a key intermediate in the synthesis of more complex molecules. The butanoic acid moiety provides a versatile handle for further chemical modifications, allowing researchers to attach various functional groups or linkers that can enhance binding affinity or target specificity. This flexibility has been exploited in the development of enzyme inhibitors, receptor modulators, and other bioactive molecules. For instance, studies have shown that derivatives of this compound can interact with specific proteases or kinases, which are often implicated in disease pathways such as cancer and neurodegeneration.
Recent advancements in computational chemistry and molecular modeling have further illuminated the therapeutic potential of 3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride. High-throughput virtual screening (HTVS) techniques have been employed to identify novel binding interactions between this compound and biological targets. These studies have revealed promising candidates for further optimization, with several analogs showing enhanced potency and selectivity. Additionally, the use of crystallographic techniques has provided insights into the molecular interactions at the atomic level, aiding in the design of more effective drug candidates.
The synthesis of 3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride itself presents an intriguing challenge for synthetic chemists. The integration of multiple functional groups into a single molecular framework requires precise control over reaction conditions and stereochemistry. Recent reports have highlighted innovative synthetic strategies that leverage transition-metal catalysis and organometallic chemistry to construct the desired architecture efficiently. These methodologies not only improve yield but also enable access to previously inaccessible structural motifs, expanding the chemical space available for drug discovery.
In conclusion, 3-methyl-2-(4-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride (CAS No. 2460754-90-7) stands as a testament to the ingenuity of modern medicinal chemistry. Its unique structural features and biological relevance make it a cornerstone in ongoing research efforts aimed at developing novel therapeutics. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly pivotal role in shaping the future of healthcare interventions.
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